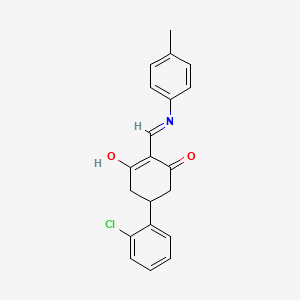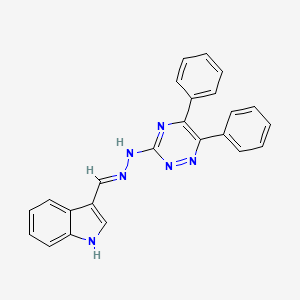![molecular formula C12H14N2O3 B604733 (Z)-4-hydroxy-3-[(3-methoxyphenyl)diazenyl]pent-3-en-2-one CAS No. 20053-39-8](/img/structure/B604733.png)
(Z)-4-hydroxy-3-[(3-methoxyphenyl)diazenyl]pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-hydroxy-3-[(3-methoxyphenyl)diazenyl]pent-3-en-2-one is an organic compound that belongs to the class of diazo compounds. These compounds are characterized by the presence of a diazo group (-N=N-) attached to an aromatic ring. The compound is known for its vibrant color and is often used in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-hydroxy-3-[(3-methoxyphenyl)diazenyl]pent-3-en-2-one typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process. For instance, aniline derivatives can be diazotized using sodium nitrite and hydrochloric acid at low temperatures, followed by coupling with a β-diketone under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, leading to high-quality product suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-hydroxy-3-[(3-methoxyphenyl)diazenyl]pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction of the diazo group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-hydroxy-3-[(3-methoxyphenyl)diazenyl]pent-3-en-2-one is used as a precursor in the synthesis of complex organic molecules. Its diazo group is a versatile functional group that can participate in a wide range of chemical transformations.
Biology
The compound is studied for its potential biological activities. Diazo compounds are known to exhibit antimicrobial and anticancer properties, making them of interest in pharmaceutical research.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The ability to modify the aromatic ring and diazo group allows for the design of molecules with specific biological activities.
Industry
In the dye and pigment industry, this compound is used to produce vibrant colors for textiles, inks, and coatings. Its stability and colorfastness make it a valuable component in commercial dye formulations.
Mechanism of Action
The mechanism of action of (Z)-4-hydroxy-3-[(3-methoxyphenyl)diazenyl]pent-3-en-2-one involves its interaction with biological molecules. The diazo group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential antimicrobial and anticancer effects. The compound may also interfere with cellular signaling pathways, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
(E)-4-hydroxy-3-[(3-methoxyphenyl)diazenyl]pent-3-en-2-one: An isomer with similar properties but different spatial arrangement.
4-hydroxy-3-[(3-methoxyphenyl)diazenyl]butan-2-one: A shorter chain analogue with similar chemical reactivity.
3-[(3-methoxyphenyl)diazenyl]pent-3-en-2-one: Lacks the hydroxyl group, affecting its reactivity and biological activity.
Uniqueness
(Z)-4-hydroxy-3-[(3-methoxyphenyl)diazenyl]pent-3-en-2-one is unique due to its specific spatial arrangement, which can influence its reactivity and interaction with biological targets. The presence of both hydroxyl and diazo groups provides a versatile platform for chemical modifications, enhancing its utility in various applications.
Properties
CAS No. |
20053-39-8 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25g/mol |
IUPAC Name |
(Z)-4-hydroxy-3-[(3-methoxyphenyl)diazenyl]pent-3-en-2-one |
InChI |
InChI=1S/C12H14N2O3/c1-8(15)12(9(2)16)14-13-10-5-4-6-11(7-10)17-3/h4-7,15H,1-3H3/b12-8-,14-13? |
InChI Key |
VQHPSMNTAVVVJB-AJVUJFKDSA-N |
SMILES |
CC(=C(C(=O)C)N=NC1=CC(=CC=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B604650.png)

![N'-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B604652.png)
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-isopropylphenoxy)acetohydrazide](/img/structure/B604653.png)
![4-[2-(2-Hydroxybenzylidene)hydrazino]-5-nitrophthalonitrile](/img/structure/B604655.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B604656.png)
![2-[(E)-(2-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL](/img/structure/B604659.png)
![4-hydroxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B604660.png)

![N'~3~-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B604665.png)
![2-(1,3-benzothiazol-2-yl)-4-{[2-(1,3-benzothiazol-2-yl)hydrazino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B604666.png)
![2-{1-[(4-METHYLPIPERAZINO)AMINO]ETHYLIDENE}-1H-INDENE-1,3(2H)-DIONE](/img/structure/B604667.png)
![2-[1-(2-ethoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B604668.png)
![2-[({[1,1'-BIPHENYL]-2-YL}AMINO)METHYLIDENE]-5-(4-METHOXYPHENYL)CYCLOHEXANE-1,3-DIONE](/img/structure/B604673.png)
